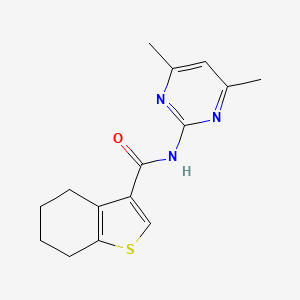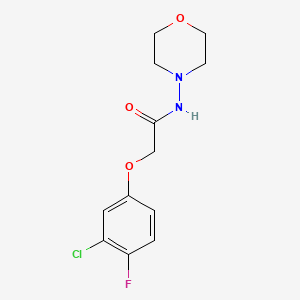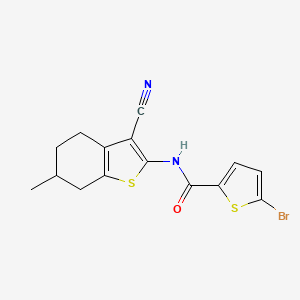
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide, also known as BDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BDP is a selective antagonist of the 5-HT2B receptor, which is involved in the regulation of various physiological processes such as cardiovascular function, gastrointestinal motility, and mood regulation.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide exerts its pharmacological effects by selectively blocking the 5-HT2B receptor, which is a G protein-coupled receptor that is widely distributed in various tissues and organs. The activation of the 5-HT2B receptor has been implicated in the pathogenesis of various diseases, including cardiovascular diseases, gastrointestinal disorders, and cancer. By blocking the 5-HT2B receptor, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide can modulate various physiological processes and exert its therapeutic effects.
Biochemical and physiological effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide has been shown to have various biochemical and physiological effects, depending on the tissue or organ being studied. In cardiovascular research, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide has been found to reduce cardiac hypertrophy and fibrosis by blocking the 5-HT2B receptor and inhibiting the activation of downstream signaling pathways. In gastrointestinal research, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide has been shown to reduce the severity of colitis by inhibiting the release of inflammatory cytokines and reducing the infiltration of immune cells. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide has been shown to inhibit the growth and metastasis of breast cancer cells by blocking the 5-HT2B receptor and inhibiting the activation of downstream signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide has several advantages for lab experiments, including its selectivity for the 5-HT2B receptor, its well-established synthesis method, and its potential therapeutic properties in various fields. However, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide also has some limitations, including its relatively low potency compared to other 5-HT2B receptor antagonists and its potential off-target effects on other receptors.
Zukünftige Richtungen
There are several potential future directions for N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide research, including the development of more potent and selective 5-HT2B receptor antagonists, the investigation of the role of the 5-HT2B receptor in other diseases, and the exploration of the potential therapeutic applications of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide in other fields such as neurology and immunology. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide and to optimize its pharmacokinetic and pharmacodynamic properties.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide has been studied for its potential therapeutic properties in various fields such as cardiovascular diseases, gastrointestinal disorders, and cancer. In cardiovascular research, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide has been shown to have a protective effect against cardiac hypertrophy and fibrosis by blocking the 5-HT2B receptor. In gastrointestinal research, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide has been found to reduce the severity of colitis in animal models by inhibiting the release of inflammatory cytokines. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide has been shown to inhibit the growth and metastasis of breast cancer cells by blocking the 5-HT2B receptor.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-phenylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-16(23(25)24-14-17-7-12-21-22(13-17)27-15-26-21)28-20-10-8-19(9-11-20)18-5-3-2-4-6-18/h2-13,16H,14-15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWXZJZZWYYSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-{[(5-ethyl-2-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4184241.png)
![3-ethoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4184262.png)

![2-(4-nitrophenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4184269.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4184271.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B4184286.png)
![3-(4-methoxyphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4184292.png)
![4-(2,4-dichlorophenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4184320.png)
![methyl [3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]carbamate](/img/structure/B4184332.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4184348.png)
![2-{[(5-methyl-3-thienyl)carbonyl]amino}-N-(4-nitrophenyl)-3-thiophenecarboxamide](/img/structure/B4184351.png)